Ethyl 3-methoxyquinoxaline-6-carboxylate
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Overview
Description
Ethyl 3-methoxyquinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methoxyquinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with diethyl oxalate, followed by methoxylation. The reaction conditions often require a base catalyst and an organic solvent under reflux .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methoxyquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated quinoxalines can be used as starting materials for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential biological activities .
Scientific Research Applications
Ethyl 3-methoxyquinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of ethyl 3-methoxyquinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
- Ethyl 2-methylquinoline-6-carboxylate
- Ethyl 4-chloroquinoline-3-carboxylate
- Quinoxaline-2-carboxylate
Comparison: Ethyl 3-methoxyquinoxaline-6-carboxylate is unique due to its methoxy group, which enhances its solubility and biological activity compared to other quinoxaline derivatives. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-methoxyquinoxaline-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(15)8-4-5-9-10(6-8)14-11(16-2)7-13-9/h4-7H,3H2,1-2H3 |
InChI Key |
IBTWEHVRTMVTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=CN=C2C=C1)OC |
Origin of Product |
United States |
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